N-Desmethyltramadol

Description

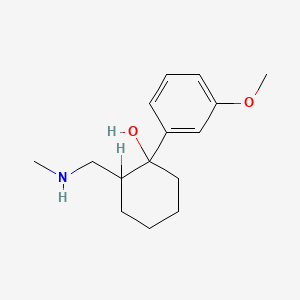

Structure

3D Structure of Parent

Properties

CAS No. |

1018989-94-0 |

|---|---|

Molecular Formula |

C15H24ClNO2 |

Molecular Weight |

285.81 g/mol |

IUPAC Name |

(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 |

InChI Key |

NOZLWRHUQJHIRG-PBCQUBLHSA-N |

SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |

Synonyms |

(1R,2R)-rel-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]-cyclohexanol Hydrochloride; _x000B_cis-(+/-)-N-Demethyltramadol; N-Monodesmethyltramadol Hydrochloride; Nortramadol Hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of N-Desmethyltramadol formation in liver microsomes

An In-depth Technical Guide on the Formation of N-Desmethyltramadol in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of this compound (NDT), a primary metabolite of the synthetic opioid analgesic, tramadol (B15222). The focus is on the enzymatic processes within liver microsomes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Introduction

Tramadol is a widely prescribed centrally acting analgesic for moderate to severe pain.[1] Its therapeutic effect is attributed to a complex mechanism involving both opioid and non-opioid pathways, including the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The metabolism of tramadol is a critical factor influencing its efficacy and safety profile, with the liver being the primary site of biotransformation.[1][3][4] Tramadol undergoes extensive Phase I and Phase II reactions, with N-demethylation to this compound (also known as M2) being a significant pathway.[1][4] While the O-demethylation of tramadol to O-desmethyltramadol (M1) by CYP2D6 is well-known for producing a more potent mu-opioid agonist, the N-demethylation pathway is crucial for the overall clearance of the parent drug.[1][2][4]

The Metabolic Pathway: N-Demethylation of Tramadol

The conversion of tramadol to this compound is a Phase I metabolic reaction catalyzed by specific cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.

Key Enzymes Involved

The primary enzymes responsible for the N-demethylation of tramadol are CYP2B6 and CYP3A4 .[1][3][5][6] Studies using human liver microsomes and cDNA-expressed CYP isoforms have confirmed the significant roles of these two enzymes in the formation of this compound.[7][8] While CYP2D6 is the principal enzyme for O-demethylation, its role in N-demethylation is considered minor.[4][9]

Reaction Kinetics

The N-demethylation of tramadol exhibits complex enzyme kinetics. Unlike the O-demethylation pathway, which typically follows monophasic Michaelis-Menten kinetics, the formation of this compound is often best described by a two-site (biphasic) model.[10] This suggests the involvement of multiple enzymes or multiple binding sites with different affinities for the substrate.

dot

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymatic formation of this compound.

Table 1: Enzyme Kinetic Parameters for Tramadol N-Demethylation in Human Liver Microsomes

| Parameter | Value | Reference(s) |

| Kinetic Model | Two-site (Biphasic) | [10] |

| Km (High-affinity site) | ~1021 µM | [8] |

| Vmax | Not consistently reported | [1] |

Note: Specific Km and Vmax values for N-demethylation by individual recombinant CYP2B6 and CYP3A4 enzymes are not consistently available in the literature, representing an area for further investigation.[1]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to study the formation of this compound using human liver microsomes.

In Vitro Metabolism of Tramadol in Human Liver Microsomes

Objective: To determine the rate of this compound formation from tramadol in the presence of human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Tramadol hydrochloride

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (IS) solution (e.g., this compound-d3)[7]

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes, and the tramadol stock solution to achieve the desired final concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[1]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[1]

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[1]

-

Termination of Reaction: At each designated time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[1][7]

-

Sample Processing:

-

Vortex the terminated reaction mixtures vigorously.

-

Centrifuge the samples to pellet the precipitated proteins.[7]

-

Transfer the supernatant to a new tube for analysis.

-

Analytical Quantification

Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the preferred method for the sensitive and specific quantification of tramadol and its metabolites.

General HPLC-MS/MS Parameters:

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for tramadol, this compound, and the internal standard.

dot

Logical Relationships and Influencing Factors

The rate of this compound formation can be influenced by several factors, leading to inter-individual variability in tramadol metabolism.

Genetic Polymorphisms

Genetic variations in the CYP2B6 and CYP3A4 genes can alter enzyme activity, potentially affecting the rate of N-demethylation.[1] This can contribute to differences in tramadol clearance and response among individuals.

Drug-Drug Interactions

Co-administration of drugs that are inhibitors or inducers of CYP2B6 and CYP3A4 can significantly impact the formation of this compound.

-

Inhibitors: Drugs that inhibit CYP2B6 or CYP3A4 can decrease the rate of N-demethylation, leading to higher plasma concentrations of tramadol.

-

Inducers: Conversely, inducers of these enzymes can increase the rate of N-demethylation, potentially leading to lower plasma concentrations of the parent drug.

dot

Conclusion

The N-demethylation of tramadol to this compound, primarily mediated by CYP2B6 and CYP3A4 in liver microsomes, is a crucial pathway in the overall metabolism and clearance of the drug. Understanding the kinetics, the enzymes involved, and the factors that can influence this pathway is essential for drug development, predicting drug-drug interactions, and moving towards personalized medicine approaches in pain management. The methodologies and data presented in this guide serve as a foundational resource for researchers in the fields of pharmacology, toxicology, and drug metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-Desmethyltramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a centrally acting analgesic, exerts its therapeutic effects through a dual mechanism involving weak agonism at the μ-opioid receptor (MOR) and inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Its complex pharmacology is further modulated by its extensive hepatic metabolism into several metabolites. The primary active metabolite, O-desmethyltramadol (M1), is a more potent MOR agonist than the parent compound and is largely responsible for tramadol's opioid-like analgesic effects. Another principal metabolite, formed via N-demethylation, is N-desmethyltramadol (M2). This technical guide provides an in-depth examination of the pharmacological profile of this compound, focusing on its receptor binding affinity, functional activity, metabolic pathways, and pharmacokinetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Metabolism and Pharmacokinetics of this compound

This compound is a product of the hepatic N-demethylation of tramadol, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3][4][5][6][7][8] This metabolic pathway is a significant contributor to the overall clearance of tramadol.[3] Once formed, this compound can be further metabolized to N,O-didesmethyltramadol by CYP2D6 or to N,N-didesmethyltramadol by CYP2B6 and CYP3A4.[1][2][9]

The pharmacokinetics of this compound have been studied in various populations. In a study of postoperative surgical patients receiving intravenous tramadol, the elimination half-life (t1/2) of tramadol was observed to be approximately 4.8 hours.[10] In this patient group, poor metabolizers for CYP2D6 exhibited higher concentrations of this compound compared to extensive and intermediate metabolizers, highlighting the influence of genetic polymorphisms on its disposition.[10]

Data Presentation: Pharmacokinetic Parameters

| Parameter | Value | Population | Reference |

| Metabolizing Enzymes | CYP2B6, CYP3A4 | Human | [1][2][3][4][5][6][7][8] |

| Elimination Half-Life (of Tramadol) | ~4.8 (3.2–7.6) h | Postoperative Surgical Patients | [10] |

Receptor Binding Affinity and Functional Activity

The pharmacological activity of this compound is markedly lower than that of both the parent drug, tramadol, and the O-desmethyl metabolite, M1. Its contribution to the overall analgesic effect of tramadol is considered to be negligible.[11]

μ-Opioid Receptor

Studies have consistently demonstrated that this compound possesses a very weak affinity for the μ-opioid receptor. Research utilizing cloned human μ-opioid receptors reported a binding affinity (Ki) for racemic this compound to be greater than 10 µM.[11] This indicates a significantly lower affinity compared to the potent M1 metabolite.

Furthermore, in functional assays designed to assess agonist activity, this compound shows no efficacy. Specifically, in [³⁵S]GTPγS binding assays, which measure the activation of G-proteins upon receptor agonism, this compound did not stimulate [³⁵S]GTPγS binding, indicating a lack of agonist activity at the μ-opioid receptor.[11]

Serotonin and Norepinephrine Transporters

Data Presentation: Receptor Binding and Functional Activity

| Target | Parameter | Value | Assay | Reference |

| μ-Opioid Receptor | Binding Affinity (Ki) | > 10 µM | Radioligand Binding Assay | [11] |

| μ-Opioid Receptor | Functional Activity | No agonist activity | [³⁵S]GTPγS Binding Assay | [11] |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | Not reported | - | - |

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | Not reported | - | - |

Experimental Protocols

Radioligand Binding Assay for μ-Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor through competitive displacement of a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the cloned human μ-opioid receptor. The cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

-

Competitive Binding: A fixed concentration of a high-affinity radiolabeled opioid antagonist (e.g., [³H]naloxone) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for μ-Opioid Receptor Agonism

Objective: To assess the functional agonist activity of this compound at the μ-opioid receptor by measuring G-protein activation.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human μ-opioid receptor are prepared as described for the radioligand binding assay.

-

Assay Setup: The cell membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound. A known MOR agonist (e.g., DAMGO) is used as a positive control, and a vehicle control is also included.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for receptor stimulation and [³⁵S]GTPγS binding to the Gα subunit of the G-protein.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Detection: The radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of this compound to generate a dose-response curve. The efficacy (Emax) and potency (EC₅₀) are determined from this curve. For this compound, no stimulation of [³⁵S]GTPγS binding is expected.

Mandatory Visualizations

Caption: Metabolic pathway of Tramadol to its primary metabolites.

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

This compound is a pharmacologically inactive metabolite of tramadol. It is formed through N-demethylation by CYP2B6 and CYP3A4. Its affinity for the μ-opioid receptor is exceedingly low, and it demonstrates no agonist activity in functional assays. Furthermore, its contribution to the inhibition of serotonin and norepinephrine reuptake is negligible. For drug development and clinical pharmacology, this compound is primarily considered an inactive metabolite, with the therapeutic and adverse effect profiles of tramadol being predominantly determined by the parent drug and the active O-desmethyl metabolite (M1). This technical guide provides a consolidated overview of the current understanding of the pharmacological profile of this compound, supported by experimental methodologies and data presentation, to aid researchers in the field.

References

- 1. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Desmetramadol - Wikipedia [en.wikipedia.org]

- 10. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

N-Desmethyltramadol's Interaction with the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyltramadol (M2) is a primary metabolite of the centrally acting analgesic, tramadol (B15222). Unlike tramadol's other major metabolite, O-desmethyltramadol (M1), which is a potent agonist at the mu-opioid receptor (MOR) and significantly contributes to tramadol's analgesic effects, this compound exhibits a markedly different pharmacological profile. This technical guide provides a comprehensive analysis of the interaction between this compound and the mu-opioid receptor, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental frameworks. The evidence presented herein characterizes this compound as a metabolite with negligible affinity and functional activity at the mu-opioid receptor, positioning it as a functionally inactive metabolite in the context of direct opioid-mediated analgesia.

Introduction

Tramadol's therapeutic efficacy is derived from a dual mechanism of action: a weak affinity for the mu-opioid receptor and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The in vivo metabolic conversion of tramadol is critical to its analgesic properties, primarily through the action of cytochrome P450 (CYP) enzymes.[3] O-demethylation by CYP2D6 produces O-desmethyltramadol (M1), a metabolite with significantly higher affinity for the mu-opioid receptor than the parent compound.[3][4] Conversely, N-demethylation, mediated by CYP3A4 and CYP2B6, results in the formation of this compound (M2).[1][3] Understanding the pharmacological activity of each metabolite is crucial for a complete picture of tramadol's mechanism of action and for the development of novel analgesics. This guide focuses specifically on the interaction of this compound with the mu-opioid receptor.

Quantitative Analysis of this compound Interaction with the Mu-Opioid Receptor

The interaction of this compound with the mu-opioid receptor has been quantified through various in vitro assays. The data consistently demonstrates a very low affinity and lack of agonistic activity. For comparative purposes, data for tramadol and its active metabolite, O-desmethyltramadol (M1), are also presented.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki)

| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |

| This compound (M2) | Cloned human μ-opioid receptor | [³H]Naloxone | >10,000 | [1] |

| Tramadol | Cloned human μ-opioid receptor | [³H]DAMGO | 12,500 | [5] |

| O-Desmethyltramadol (M1) | Cloned human μ-opioid receptor | [³H]Naloxone | 3.4 | [4][6] |

| Morphine | Cloned human μ-opioid receptor | [³H]DAMGO | 3.0 | [5] |

Ki: Inhibitory constant. A higher Ki value indicates lower binding affinity.

Table 2: Functional Activity at the Mu-Opioid Receptor

| Compound | Assay Type | Cell Line | Parameter | Result | Reference |

| This compound (M2) | [³⁵S]GTPγS Binding | CHO cells expressing human MOR | % Stimulation | No stimulatory effect | [1] |

| O-Desmethyltramadol (M1) | [³⁵S]GTPγS Binding | CHO cells expressing human MOR | EC₅₀ (nM) | 860 | [6] |

| O-Desmethyltramadol (M1) | cAMP Accumulation | Cells expressing human MOR | EC₅₀ (nM) | 63 | [6] |

| Morphine | [³⁵S]GTPγS Binding | CHO cells expressing human MOR | EC₅₀ (nM) | 118 | [6] |

| Morphine | cAMP Accumulation | Cells expressing human MOR | EC₅₀ (nM) | 3 | [6] |

EC₅₀: Half-maximal effective concentration. A lower EC₅₀ value indicates greater potency. [S]GTPγS binding assays measure G-protein activation, a key step in opioid receptor signaling. cAMP accumulation assays measure the inhibition of adenylyl cyclase, a downstream effect of MOR activation.

Experimental Protocols

Radioligand Competition Binding Assay for Ki Determination

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human mu-opioid receptor.[1][5]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO cells).[3][5]

-

Radioligand: [³H]DAMGO or [³H]Naloxone (a selective mu-opioid receptor antagonist).[3][5]

-

Test Compound: this compound.[1]

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[5]

-

Scintillation Counter: For measuring radioactivity.[5]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[5]

-

Assay Setup: In a 96-well plate, add the following in triplicate:[5]

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3][5]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[5][7]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[5]

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.[5]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.[5]

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[5]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][5]

-

[³⁵S]GTPγS Functional Assay for Agonist Activity

This assay measures the functional activation of G-proteins coupled to the mu-opioid receptor.

Objective: To assess the agonist activity of this compound at the human mu-opioid receptor.[1]

Materials:

-

Receptor Source: Membranes from CHO cells stably transfected with the human mu-opioid receptor.[1]

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[1]

-

Test Compound: this compound.

-

Positive Control: A known MOR agonist (e.g., DAMGO or morphine).

-

Assay Buffer: Containing GDP, MgCl₂, NaCl, and a buffer (e.g., Tris-HCl).

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound (or positive control), and GDP in the assay buffer.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[1]

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound. An increase in binding indicates agonist activity. Determine the EC₅₀ and Emax (maximum effect) from the dose-response curve.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the canonical mu-opioid receptor signaling pathway and a typical experimental workflow for assessing ligand-receptor interactions.

References

- 1. benchchem.com [benchchem.com]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 7. benchchem.com [benchchem.com]

The Converging Paths of Tramadol Metabolism: An In-depth Technical Guide on the Roles of CYP2B6 and CYP3A4 in N-Desmethyltramadol Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a widely prescribed synthetic opioid analgesic, exerts its therapeutic effects through a complex mechanism involving both opioid and monoaminergic pathways. The clinical efficacy and safety profile of tramadol are intrinsically linked to its extensive hepatic metabolism, which is primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily. While the O-demethylation of tramadol to the potent mu-opioid receptor agonist, O-desmethyltramadol (M1), by CYP2D6 is a well-documented activation pathway, the N-demethylation pathway leading to N-desmethyltramadol (M2) represents a significant route of tramadol clearance. This technical guide provides a comprehensive examination of the roles of two key enzymes, CYP2B6 and CYP3A4, in the metabolic conversion of tramadol to this compound, an essentially inactive metabolite.[1][2][3] A thorough understanding of this metabolic route is critical for predicting pharmacokinetic variability, potential drug-drug interactions, and for the overall development of safer and more effective analgesic therapies.

The Metabolic Pathway of Tramadol N-Demethylation

The biotransformation of tramadol is a multifaceted process involving several phase I and phase II reactions. The N-demethylation of tramadol to this compound (M2) is a primary phase I metabolic pathway catalyzed predominantly by CYP2B6 and CYP3A4 in the liver.[1][4][5][6] M2 can be further metabolized to N,N-didesmethyltramadol (M3).[7] Concurrently, tramadol is also O-demethylated by CYP2D6 to form the active metabolite O-desmethyltramadol (M1).[1][4][5][6]

Quantitative Analysis of Enzyme Kinetics

The characterization of enzyme kinetics provides invaluable insights into the efficiency and capacity of metabolic pathways. However, specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the N-demethylation of tramadol by individual recombinant CYP2B6 and CYP3A4 enzymes are not consistently reported in the scientific literature, highlighting a gap for future research.[8][9]

In studies utilizing human liver microsomes, the N-demethylation of tramadol has been observed to follow a two-site (biphasic) kinetic model, suggesting the involvement of multiple enzymes with different affinities for the substrate.[10] One study reported a Km value of 1021 µM for the high-affinity enzyme component of M2 formation in human liver microsomes, though this value is not specific to either CYP2B6 or CYP3A4.[4]

| Enzyme Source | Kinetic Parameter | Value | Reference |

| Human Liver Microsomes | Km (for M2 formation, high-affinity component) | 1021 µM | [4] |

Table 1: Reported Kinetic Parameters for Tramadol N-Demethylation.

Experimental Protocols

The investigation of tramadol metabolism relies on robust in vitro experimental models. The following protocols outline standard methodologies for assessing the roles of CYP2B6 and CYP3A4 in this compound formation using human liver microsomes and recombinant enzymes.

In Vitro Metabolism of Tramadol using Human Liver Microsomes

This protocol describes a typical experiment to determine the kinetics of this compound formation in a mixed-enzyme system.

1. Materials:

-

Pooled human liver microsomes (HLMs)

-

Tramadol hydrochloride

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ice-cold, containing an internal standard, e.g., deuterated this compound)

-

Microcentrifuge tubes or 96-well plates

-

Shaking water bath or incubator set to 37°C

-

Centrifuge

2. Procedure:

-

Reagent Preparation: Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol (B129727) or water). On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[7]

-

Incubation Setup: In a microcentrifuge tube, combine the potassium phosphate buffer, diluted human liver microsomes, and the tramadol stock solution to achieve a range of final substrate concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.[8]

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.[7]

-

Incubation: Incubate the reaction mixture at 37°C with constant shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) to ensure the reaction rate is linear.[8]

-

Reaction Termination: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[7][8]

-

Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Analysis: Transfer the supernatant to an appropriate vial for analysis by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism using Recombinant Human CYP Enzymes (CYP2B6 and CYP3A4)

This protocol allows for the specific investigation of the contribution of individual CYP isoforms to tramadol N-demethylation.

1. Materials:

-

Recombinant human CYP2B6 or CYP3A4 co-expressed with NADPH-cytochrome P450 reductase in a membrane preparation (e.g., baculosomes or supersomes)

-

Tramadol hydrochloride

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

Control membranes (without the CYP enzyme)

-

Acetonitrile (ice-cold, containing an internal standard)

-

Other materials as listed for the HLM protocol

2. Procedure:

-

Reagent Preparation: Prepare reagents as described in the HLM protocol. Dilute the recombinant enzyme and control membrane preparations to the desired concentration in the potassium phosphate buffer.

-

Incubation Setup: Set up separate incubation mixtures for the active recombinant enzyme and the control membranes. Each mixture should contain the buffer, membrane preparation, and a range of tramadol concentrations.

-

Pre-incubation, Reaction Initiation, Incubation, and Termination: Follow the same steps as outlined in the HLM protocol (steps 3-6).

-

Sample Processing and Analysis: Process the samples and analyze the formation of this compound by LC-MS/MS as described in the HLM protocol.

-

Data Analysis: Compare the rate of metabolite formation in the presence of the active recombinant enzyme to that in the control incubations to determine the specific activity of the CYP isoform.

Conclusion

The N-demethylation of tramadol to its inactive metabolite, this compound, is a significant metabolic pathway predominantly mediated by CYP2B6 and CYP3A4. The activity of these enzymes plays a crucial role in the overall clearance and disposition of tramadol, thereby influencing its therapeutic efficacy and potential for drug-drug interactions. While the precise kinetic parameters for the individual contributions of CYP2B6 and CYP3A4 remain an area for further investigation, the established in vitro methodologies provide a robust framework for studying this important metabolic process. A deeper understanding of the interplay between these enzymes in tramadol metabolism is essential for advancing personalized medicine and optimizing pain management strategies.

References

- 1. Impact of CYP2D6 and CYP2B6 phenotypes on the response to tramadol in patients with acute post‐surgical pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ClinPGx [clinpgx.org]

N-Desmethyltramadol: A Technical Guide to Its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of N-Desmethyltramadol (NDT), a primary metabolite of the widely prescribed analgesic, tramadol (B15222). While its sibling metabolite, O-Desmethyltramadol (M1), is well-known for its significant contribution to tramadol's analgesic effect, NDT provides a crucial piece of the puzzle in understanding the complete metabolic fate, pharmacokinetic variability, and potential drug-drug interactions of tramadol. This document outlines NDT's fundamental chemical properties, metabolic pathways, and the analytical protocols for its quantification.

Core Chemical and Physical Properties

This compound, also known as M2, is classified chemically as an anisole, a class of organic compounds containing a methoxybenzene group or its derivatives.[1][2] Its core physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | [3] |

| Synonyms | Nortramadol, Tramadol metabolite M2 | [3] |

| CAS Number | 73806-55-0 | [4] |

| Molecular Formula | C₁₅H₂₃NO₂ | [3] |

| Molecular Weight | 249.35 g/mol | [3] |

| Predicted Water Solubility | 0.25 g/L | [1] |

| Predicted logP | 2.55 | [1] |

| pKa (Strongest Basic) | Predicted to be a very strong basic compound | [1] |

Metabolism and Signaling Pathways

This compound is a product of Phase I metabolism of tramadol, occurring primarily in the liver.[5] The N-demethylation of tramadol is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[4][5][6] This process involves the removal of a methyl group from the tertiary amine of the tramadol molecule.[2]

Subsequently, this compound can be further metabolized. The enzyme CYP2D6 can convert this compound into N,O-Didesmethyltramadol (also known as M5).[2][7][8] This secondary metabolite, unlike NDT, does possess mu-opioid agonist activity.[2] Understanding this metabolic cascade is essential for evaluating the overall pharmacological profile of tramadol, especially in individuals with genetic variations in CYP enzymes.[5][9]

Pharmacological Significance

Unlike O-desmethyltramadol (M1), which is a potent µ-opioid receptor agonist, this compound is considered to be pharmacologically inactive at opioid receptors.[4][10] Studies have shown that NDT has a very weak affinity for the mu-opioid receptor (Ki > 10 µM) and demonstrates no agonist activity in functional assays.[11] Its contribution to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, a key part of tramadol's mechanism, is also considered negligible.[11] Therefore, NDT is primarily viewed as an inactive metabolite, making its quantification essential for accurately assessing the metabolic phenotype and the disposition of the parent drug, tramadol.[4][11]

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices like plasma and urine is critical for pharmacokinetic and toxicological studies.[12][13] The most common and robust methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

Generalized Protocol for this compound Quantification in Urine using LC-MS/MS:

This protocol outlines a common workflow involving Solid-Phase Extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.

-

Sample Preparation:

-

Pipette 1 mL of urine into a polypropylene (B1209903) centrifuge tube.[14]

-

Add an appropriate internal standard (e.g., N-Desmethyl Tramadol-d3) to correct for variability.[5][14]

-

To account for conjugated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 60°C for 1-2 hours.[14]

-

Pre-treat the sample by adjusting pH as required for the chosen SPE cartridge.[14]

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange column).

-

Load the pre-treated urine sample onto the cartridge.[14]

-

Wash the cartridge with solvents such as deionized water, 0.1 M acetic acid, and methanol (B129727) to remove interferences.[14]

-

Dry the cartridge thoroughly under vacuum or positive pressure.[14]

-

Elute NDT and other analytes using a solvent mixture, typically an organic solvent with a small percentage of ammonium (B1175870) hydroxide (B78521) (e.g., 5% NH₄OH in ethyl acetate).[14]

-

-

Sample Analysis:

-

LC-MS/MS Parameters:

-

Chromatographic Separation: Utilize a reverse-phase column (e.g., C18) with a gradient mobile phase, typically consisting of water with 0.1% formic acid and an organic solvent like acetonitrile (B52724) or methanol with 0.1% formic acid.[12]

-

Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[12] Use Multiple Reaction Monitoring (MRM) for detection and quantification, selecting a specific precursor ion for NDT and monitoring a specific product ion after fragmentation for exceptional specificity.[12]

-

Synthesis

This compound, for use as an analytical standard or in research, can be synthesized. One reported method starts with the preparation of the aminoketone, 2-(N-benzyl-N-methyl)aminomethylcyclohexanone hydrochloride, via a Mannich reaction. This intermediate is then coupled with an organolithium compound derived from 3-bromoanisole (B1666278) to yield the N-benzyl-N-demethyltramadol precursor.[15] Subsequent debenzylation steps would yield the final this compound product. All synthetic compounds are typically prepared as their hydrochloride salts and as racemic mixtures.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061007) [hmdb.ca]

- 2. This compound|For Research [benchchem.com]

- 3. This compound | C15H23NO2 | CID 12149038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (M2) [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Desmetramadol - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. ClinPGx [clinpgx.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

N-Desmethyltramadol: A Definitive Biomarker of Tramadol Intake

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-desmethyltramadol (NDT) as a crucial biomarker for confirming the intake of the synthetic opioid analgesic, tramadol (B15222). Tramadol is widely prescribed for the management of moderate to severe pain. Its complex metabolism and the distinct pharmacological profiles of its metabolites necessitate reliable analytical methods for monitoring compliance, clinical studies, and forensic investigations. NDT, a primary metabolite, serves as a stable indicator of tramadol exposure.

Tramadol Metabolism: The Formation of this compound

Tramadol undergoes extensive metabolism in the liver, primarily through two main pathways: O-demethylation and N-demethylation.[1] These processes are catalyzed by the cytochrome P450 (CYP) enzyme system.[1]

-

N-demethylation: This pathway leads to the formation of this compound (NDT or M2). The primary enzymes responsible for this conversion are CYP3A4 and CYP2B6.[1][2][3][4][5] NDT is considered to have significantly less pharmacological activity compared to the parent drug and the O-desmethyl metabolite.[3][5] Its contribution to the overall analgesic effect of tramadol is thought to be negligible.[5]

-

O-demethylation: This pathway produces O-desmethyltramadol (ODT or M1), which is the principal active metabolite.[1][3] ODT exhibits a much higher affinity for μ-opioid receptors than tramadol itself and is largely responsible for the opioid-like analgesic effects.[3][6] This metabolic step is predominantly catalyzed by CYP2D6.[1][2][3][4]

Genetic variations in CYP2D6 can lead to significant differences in the rate of ODT formation, affecting the analgesic efficacy and side-effect profile of tramadol.[4][7][8]

Pharmacokinetics of this compound

The pharmacokinetic profile of NDT is a key aspect of its utility as a biomarker. Following oral administration of tramadol, NDT is formed and can be detected in various biological matrices. While extensive human-specific pharmacokinetic data for NDT is less abundant in the literature compared to tramadol and ODT, studies in animal models and some human studies provide valuable insights.

| Parameter | Tramadol | O-Desmethyltramadol (ODT) | This compound (NDT) | Species | Administration | Reference |

| Half-life (t½) | 6.3 ± 1.4 h | 9 h | 2.62 ± 0.49 h | Horse | Oral | [6][9][10][11] |

| Cmax | 308 µg/L (100mg dose) | 86.8 ± 17.8 ng/mL | 159 ± 20.4 ng/mL | Human / Horse | Oral | [7][9][10][11] |

| Tmax | 1.6 - 4.9 h | - | - | Human | Oral | [1] |

| Bioavailability | 68% (single dose) | - | - | Human | Oral | [6][7] |

| Excretion | ~30% unchanged, ~60% as metabolites in urine | - | - | Human | - | [12][13] |

Analytical Methodologies for this compound Detection

Accurate quantification of NDT requires robust and sensitive analytical methods. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]

Experimental Protocols

Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex biological matrices.[16]

Materials:

-

Mixed-mode cation exchange (MCX) SPE cartridges.[16]

-

Methanol (B129727), Acetonitrile (B52724) (HPLC grade).[16]

-

Formic acid, Ammonium (B1175870) hydroxide (B78521).[16]

-

Deionized water.[16]

-

SPE manifold.[16]

-

Nitrogen evaporator.[16]

Procedure:

-

Sample Pre-treatment:

-

Urine: Dilute 1 mL of centrifuged urine with 1 mL of 50 mM ammonium acetate (B1210297) buffer (pH 6).[16]

-

Plasma/Serum: To 1 mL of plasma, add a protein precipitation agent (e.g., acetonitrile), vortex, and centrifuge. Dilute the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6).[16]

-

-

Cartridge Conditioning: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of deionized water.[16]

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences, followed by 1 mL of methanol to remove non-polar interferences.[16]

-

Elution: Elute the analytes with 1.5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[16]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis or a derivatization agent for GC-MS analysis.[16]

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of urine, add an internal standard (e.g., proadifen).[17]

-

Adjust the pH to alkaline conditions.[14]

-

Add 4 mL of an extraction solvent (e.g., methyl-tert-butyl ether or a mixture of ethyl acetate and diethyl ether).[14][17][18]

-

Vortex and centrifuge to separate the layers.[14]

-

Transfer the organic layer to a new tube and perform a back-extraction with 0.1 M hydrochloric acid.[17]

-

Make the aqueous layer alkaline and re-extract with an organic solvent.

-

Evaporate the organic layer to dryness under nitrogen.[14]

Derivatization:

-

Due to the polar nature of NDT, derivatization is often required to improve volatility for GC-MS analysis.[14][15] Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propionic anhydride.[15][19]

-

Add the derivatizing agent to the dried extract and heat as required by the specific protocol.

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to ensure separation of analytes.

-

MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantification.

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma, add an isotope-labeled internal standard (e.g., this compound-d3).[15]

-

Add 600 µL of cold acetonitrile to precipitate proteins.[15]

-

Vortex vigorously and then centrifuge at high speed.[15]

-

Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase.[15]

LC-MS/MS Conditions:

-

Column: A reversed-phase C18 column (e.g., Purospher® STAR RP-18).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Ionization: Positive electrospray ionization (ESI+).[15]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. A common MRM transition for NDT is m/z 250.2 → 58.0.[8][15]

Performance Characteristics of Analytical Methods

| Parameter | GC-MS (Urine) | LC-MS/MS (Plasma) | Reference |

| Linearity Range | 10 - 1000 ng/mL | 1 - 1000 ng/mL | [8][17][20] |

| Limit of Quantification (LOQ) | 20 ng/mL | 0.3 - 1 ng/mL | [17][20][21] |

| Intra-assay Precision (%CV) | 1.29 - 6.48% | 1.8 - 9.1% | [8][17][20] |

| Inter-assay Precision (%CV) | 1.28 - 6.84% | 4.5 - 15.9% | [8][17][20] |

| Accuracy | 91.79 - 106.89% | 89.8 - 107.5% | [8][17][20] |

| Extraction Efficiency | 98.21% | - | [17][20] |

Interpretation of Results

The presence of this compound is a definitive indicator of tramadol administration. Since NDT is a metabolite, its detection confirms that the parent drug has been processed by the body. This is a crucial point in differentiating between actual drug use and external contamination of a sample.

-

Urine Drug Testing: Urine is the most common matrix for compliance monitoring. The presence of tramadol, ODT, and NDT confirms recent use. Cutoff concentrations for tramadol and its metabolites are typically set around 25-100 ng/mL in urine to distinguish therapeutic use from incidental exposure.[12][13]

-

Blood/Plasma Analysis: Blood or plasma levels provide a better indication of recent use and potential impairment. These matrices are often used in clinical trials and forensic toxicology.

-

Ratio Analysis: The ratio of metabolites to the parent drug can sometimes provide information about the time since last use and the metabolic phenotype of the individual (e.g., CYP2D6 poor vs. extensive metabolizers).[22] For instance, poor CYP2D6 metabolizers may exhibit a higher ratio of NDT to ODT.

Conclusion

This compound is an essential and reliable biomarker for confirming tramadol intake. While it does not significantly contribute to the drug's analgesic effects, its consistent formation via CYP3A4 and CYP2B6 makes it a stable target for analytical detection. The use of highly sensitive and specific methods like GC-MS and LC-MS/MS allows for accurate quantification in various biological matrices. For researchers, scientists, and drug development professionals, understanding the metabolism, pharmacokinetics, and analytical methodologies for NDT is critical for the comprehensive evaluation of tramadol in both clinical and forensic contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. droracle.ai [droracle.ai]

- 5. benchchem.com [benchchem.com]

- 6. Tramadol - Wikipedia [en.wikipedia.org]

- 7. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and this compound in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. madbarn.com [madbarn.com]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. logan.testcatalog.org [logan.testcatalog.org]

- 13. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients [frontiersin.org]

in vitro studies of N-Desmethyltramadol activity

An In-Depth Technical Guide on the In Vitro Activity of N-Desmethyltramadol

Introduction

Tramadol (B15222) is a widely prescribed, centrally acting synthetic analgesic that manages moderate to moderately severe pain.[1][2] Its therapeutic effects are complex, stemming from a dual mechanism of action involving both opioid and non-opioid pathways. The parent compound and its metabolites interact with μ-opioid receptors and also inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862).[1][2] The metabolism of tramadol is critical to its overall pharmacological profile and is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system.[3][4]

Two major metabolic pathways are O-demethylation and N-demethylation.[3] O-demethylation, primarily catalyzed by CYP2D6, produces O-desmethyltramadol (M1), which is a significantly more potent µ-opioid receptor agonist than the parent drug and is the principal contributor to tramadol's analgesic effects.[1][3][5] The N-demethylation pathway, mediated by CYP3A4 and CYP2B6, results in the formation of this compound (M2).[3][6][7] This document provides a comprehensive technical overview of the in vitro pharmacological activity of this compound (M2), focusing on its receptor binding profile, functional activity, and the experimental protocols used for its characterization. Based on current scientific evidence, this compound is considered a largely inactive metabolite with minimal contribution to the therapeutic effects of tramadol.[6]

Pharmacological Profile of this compound

The in vitro activity of this compound has been evaluated through various assays to determine its affinity for opioid receptors and monoamine transporters. The consensus from these studies is that its pharmacological activity is significantly lower than both the parent compound, tramadol, and the active M1 metabolite.

Data Presentation: Quantitative Analysis of In Vitro Activity

The following table summarizes the quantitative data on the in vitro activity of this compound compared to tramadol and its primary active metabolite, O-desmethyltramadol (M1).

| Compound | Target | Assay Type | Binding Affinity (Ki) | Functional Activity (EC50/Emax) | Reference |

| (±)-N-Desmethyltramadol (M2) | μ-Opioid Receptor (MOR) | Radioligand Binding | > 10 µM | Not Applicable | [6][7] |

| μ-Opioid Receptor (MOR) | [35S]GTPγS Binding | Not Applicable | No stimulatory effect observed | [6] | |

| SERT & NET | Reuptake Assays | Limited data; considered minimal | Negligible inhibition | [6] | |

| (±)-Tramadol | μ-Opioid Receptor (MOR) | Radioligand Binding | 2.4 µM | Weak partial agonist | [7][8][9] |

| (+)-O-Desmethyltramadol (M1) | μ-Opioid Receptor (MOR) | Radioligand Binding | 3.4 nM | Potent agonist | [7][10][11] |

Ki (Inhibitory Constant): A measure of binding affinity; a lower value indicates higher affinity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum effect): The maximum response achievable by a drug. SERT (Serotonin Transporter), NET (Norepinephrine Transporter)

Signaling Pathways and Metabolism

Tramadol's metabolism is a critical factor in its overall activity. The conversion to its various metabolites dictates the balance between its opioid and monoaminergic effects.

Detailed In Vitro Activity

Opioid Receptor Activity

Studies consistently show that this compound has a very weak affinity for the μ-opioid receptor.[6] Research utilizing cloned human μ-opioid receptors determined the binding affinity (Ki) for racemic this compound to be greater than 10 µM, which is significantly higher than that of the active M1 metabolite (Ki = 3.4 nM).[6][7][10] This indicates a much weaker interaction with the receptor.

Furthermore, functional assays, such as those measuring the stimulation of [35S]GTPγS binding, confirm its lack of efficacy. This compound shows no stimulatory effect in these assays, indicating it does not act as an agonist at the μ-opioid receptor.[6] This is in stark contrast to O-desmethyltramadol (M1), which is a potent agonist and is primarily responsible for the opioid-mediated analgesic effects of tramadol.[3][6] Due to its negligible activity at the μ-opioid receptor, its interaction with kappa-opioid (KOR) and delta-opioid (DOR) receptors is also considered insignificant.[7]

Monoamine Reuptake Inhibition

The non-opioid component of tramadol's analgesic action is attributed to its inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[5][6] This activity is primarily associated with the enantiomers of the parent tramadol molecule, where (+)-tramadol is more potent at inhibiting 5-HT reuptake and (-)-tramadol (B15223) is a more potent inhibitor of NE reuptake.[7] While comprehensive quantitative data for this compound's affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) are limited, the available evidence suggests its activity is minimal and does not contribute significantly to the overall monoamine reuptake inhibition observed after tramadol administration.[6]

Experimental Protocols

The characterization of this compound's in vitro activity relies on standardized pharmacological assays. The following sections detail the generalized methodologies for these key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the affinity of this compound for the μ-opioid receptor by assessing its ability to compete with a known high-affinity radiolabeled ligand.

-

Materials:

-

Receptor Source: Cell membranes prepared from cells stably expressing the cloned human μ-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity opioid receptor antagonist, such as [3H]Naloxone or [3H]Diprenorphine.

-

Test Compound: this compound at varying concentrations.

-

Control: Unlabeled naloxone (B1662785) or other potent opioid ligand to determine non-specific binding.

-

Buffer: Tris-HCl or similar physiological pH buffer.

-

-

Procedure:

-

Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing cell membranes in the presence of multiple concentrations of this compound.

-

Equilibrium: The mixture is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.

-

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Monoamine Reuptake Assay

This assay measures a compound's ability to inhibit the reuptake of neurotransmitters into nerve terminals.

-

Objective: To determine the inhibitory effect of this compound on serotonin and norepinephrine reuptake.

-

Materials:

-

Synaptosomes: Resealed nerve terminals prepared from specific brain regions (e.g., rat cortex for serotonin, rat hypothalamus for norepinephrine).[3][6]

-

Radiolabeled Neurotransmitter: [3H]Serotonin or [3H]Norepinephrine.[3][6]

-

Test Compound: this compound at varying concentrations.

-

Buffer Solutions: Appropriate physiological buffers.

-

Scintillation Fluid.

-

-

Procedure:

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to the mixture to initiate the uptake process.

-

Termination: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined from concentration-response curves.

Conclusion

The comprehensive analysis of in vitro studies demonstrates that this compound (M2) possesses negligible pharmacological activity. It exhibits very weak affinity for the μ-opioid receptor and lacks any agonist activity.[6] Similarly, its contribution to the inhibition of serotonin and norepinephrine reuptake is considered minimal.[6] Therefore, for researchers, scientists, and drug development professionals, this compound is primarily viewed as an inactive metabolite. Its main relevance is in the context of pharmacokinetic and metabolic studies, where it serves as a biomarker for the activity of the CYP3A4 and CYP2B6 metabolic pathways in the clearance of tramadol. The analgesic and major side-effect profile of tramadol is predominantly determined by the parent drug enantiomers and the potent O-desmethyl (M1) metabolite.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition by O-desmethyltramadol of glutamatergic excitatory transmission in adult rat spinal substantia gelatinosa neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound|For Research [benchchem.com]

- 8. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

An In-depth Technical Guide on the Discovery and Initial Isolation of N-Desmethyltramadol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial isolation of N-Desmethyltramadol (M2), a primary metabolite of the synthetic opioid analgesic, tramadol (B15222). The discovery of this compound is intrinsically linked to the study of tramadol's metabolism. Its isolation has been achieved through two principal routes: extraction from biological matrices for analytical purposes and de novo chemical synthesis to produce reference standards. This document details the metabolic pathways leading to its formation, the experimental protocols for its isolation and quantification, and its first chemical synthesis.

Discovery via Metabolic Pathways

This compound was identified as a product of the phase I metabolism of tramadol. The primary site of this biotransformation is the liver. The process of N-demethylation is catalyzed by specific cytochrome P450 enzymes.

The N-demethylation of tramadol to this compound is primarily facilitated by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3][4][5][6] While another metabolite, O-Desmethyltramadol (M1), is the main contributor to the opioid analgesic effect, this compound is a significant metabolite in the overall clearance of tramadol.[3][7] Unlike O-Desmethyltramadol and the parent compound, this compound is considered to be without opioid receptor activity.[6][8] this compound can be further metabolized to N,N-didesmethyltramadol (M3).[4][6]

Isolation and Characterization

The isolation of this compound is crucial for pharmacokinetic studies, forensic toxicology, and for use as a reference material. This is achieved through extraction from biological samples or through direct chemical synthesis.

The quantitative analysis of this compound in biological fluids like urine and plasma requires its separation from the parent drug and other metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the predominant techniques.[6][9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples [9][10]

-

Sample Preparation : Pipette 1 mL of urine into a polypropylene (B1209903) centrifuge tube.

-

Internal Standard : Add an appropriate volume (e.g., 50 µL) of an internal standard working solution (e.g., N-Desmethyl-d3-Tramadol).

-

Basification : Add 1 mL of 0.1 M sodium carbonate solution to adjust the pH to alkaline conditions.

-

Extraction : Add 5 mL of an extraction solvent (e.g., methyl-tert-butyl ether or a 1:1 mixture of ethyl acetate (B1210297) and diethyl ether).

-

Mixing : Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Separation : Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Collection : Transfer the organic layer to a clean tube.

-

Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Urine Samples [10]

-

Cartridge Conditioning : Condition a mixed-mode SPE cartridge by sequentially washing with 2 mL of methanol (B129727) and 2 mL of deionized water.

-

Sample Pre-treatment : To 1 mL of sample, add the internal standard and 2 mL of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

-

Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing :

-

Wash with 2 mL of deionized water.

-

Wash with 2 mL of 0.1 M acetic acid.

-

Wash with 2 mL of methanol to remove interferences.

-

-

Drying : Dry the cartridge under vacuum or positive pressure for 5 minutes.

-

Elution : Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.

-

Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

The first chemical syntheses of tramadol analogs, including this compound, were developed to create reference materials for research. A common synthetic route starts with a Mannich reaction to prepare an aminoketone, which is then coupled with an organolithium reagent.[11]

Experimental Protocol: Synthesis of this compound Hydrochloride [11]

-

Preparation of the Aminoketone : 2-(N-benzyl-N-methyl)aminomethylcyclohexanone is prepared via a Mannich reaction of cyclohexanone, paraformaldehyde, and N-benzyl-N-methylamine hydrochloride.

-

Preparation of the Organolithium Reagent : 3-bromoanisole (B1666278) is reacted with n-butyllithium in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78°C) to form (3-methoxyphenyl)lithium.

-

Coupling Reaction : The aminoketone from step 1 is added to the (3-methoxyphenyl)lithium solution at -78°C. The reaction mixture is stirred for several hours.

-

Workup : The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl ether. The organic extracts are dried and concentrated.

-

Formation of Hydrochloride Salt : The residue is dissolved in ethyl ether saturated with hydrogen chloride. The solvent is then evaporated, and the resulting solid is purified by crystallization from a suitable solvent like acetone (B3395972) to yield N-benzyl-N-demethyltramadol hydrochloride.

-

Debenzylation (Implicit Step) : To obtain N-demethyltramadol, a debenzylation step (e.g., catalytic hydrogenation) is required to remove the N-benzyl group.

Quantitative Data

The following tables summarize key quantitative data related to the analysis and properties of this compound.

Table 1: Analytical Method Performance for this compound

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Quantitation Limit | ~0.1 ng/mL[12] | Variable, requires derivatization |

| Linear Range | 25-1500 ng/mL (in urine)[13] | Dependent on sample and method |

| MRM Transitions (m/z) | 250 -> 44[13] | N/A (uses specific ion monitoring) |

| Accuracy (% Recovery) | 89.2 - 106.2%[9] | 91.79 - 106.89%[9] |

| Precision (%RSD) | 1.6 - 10.2%[9] | Intra-assay: 1.29-6.48%[9] |

Table 2: Physicochemical and Synthetic Data

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 2-[(methylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | N/A |

| Molecular Formula | C₁₅H₂₃NO₂ | [14] |

| Molecular Weight | 249.35 g/mol | [14] |

| Synthesis Yield | 74% (for O-Ethyl-O-demethyltramadol hydrochloride, similar chemistry) | [11] |

| Appearance | White to off-white solid | [15] |

| Solubility | Soluble in Methanol |[15] |

Conclusion

The discovery of this compound was a direct result of metabolic studies of its parent compound, tramadol, identifying it as a major metabolite formed by CYP2B6 and CYP3A4 enzymes. Its initial isolation for scientific study has been approached from two angles: analytical isolation from biological samples, which is fundamental for pharmacokinetic and toxicological analysis, and direct chemical synthesis, which provides pure reference standards necessary for accurate quantification. The detailed protocols and workflows presented in this guide offer a technical foundation for researchers and scientists working with this important tramadol metabolite.

References

- 1. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0061007) [hmdb.ca]

- 5. ClinPGx [clinpgx.org]

- 6. This compound|For Research [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous analysis of tramadol, O-desmethyltramadol, and this compound enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

N-Desmethyltramadol: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyltramadol (NDT), a primary metabolite of the analgesic drug tramadol (B15222), is crucial in understanding the parent drug's metabolism, pharmacokinetics, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols for their determination. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties of this compound

This compound is a metabolite formed through the N-demethylation of tramadol, a process primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2] While its pharmacological activity at the µ-opioid receptor is considered negligible compared to the parent drug and the O-desmethyl metabolite (M1), its quantification is essential for a complete pharmacokinetic profile of tramadol.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₂ | [4][5] |

| Molecular Weight | 249.35 g/mol | [4][5] |

| IUPAC Name | 1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | [5] |

| CAS Number | 73806-55-0 | [5] |

| pKa (predicted) | Very strong basic compound | [6] |

| Appearance | White to off-white solid (hydrochloride salt) | [7] |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. While specific quantitative solubility data for this compound in various solvents is not extensively published, this section outlines the standard experimental protocol for its determination. The hydrochloride salt of this compound is reported to be freely soluble in methanol (B129727) and water.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8][9]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure API)

-

Solvents: Purified water (pH 1.2, 4.5, 6.8 buffer), Methanol, Ethanol, Dimethyl sulfoxide (B87167) (DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[10][11]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound (pure API)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Purified water

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

1. Preparation of Samples:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80°C) in a stability chamber for a defined period.

-